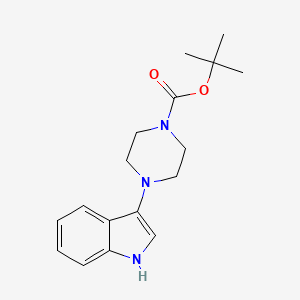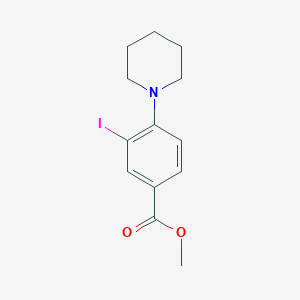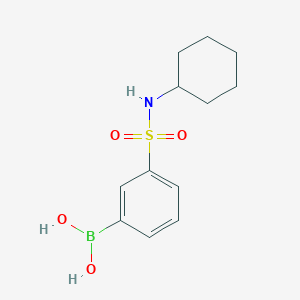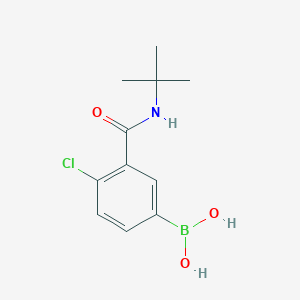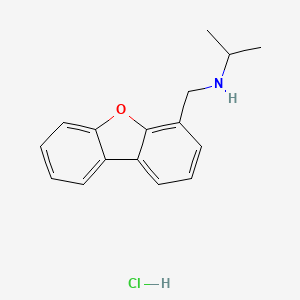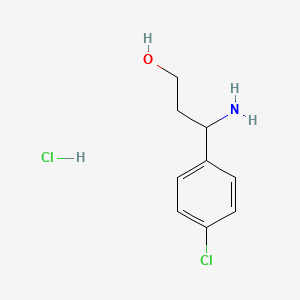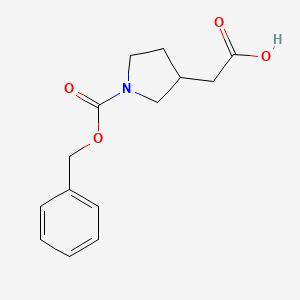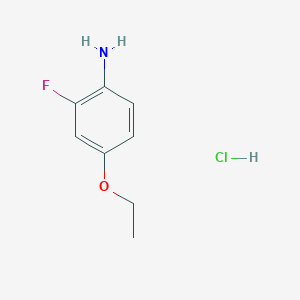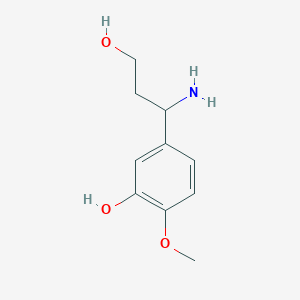
4,4,5,5-Tetramethyl-2-(4-methylfuran-2-yl)-1,3,2-dioxaborolane
Vue d'ensemble
Description
The compound “4,4,5,5-Tetramethyl-2-(4-methylfuran-2-yl)-1,3,2-dioxaborolane” belongs to the class of organoboronic compounds, which are characterized by a boron atom bonded to an organic group. The presence of the furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) and the dioxaborolane group (a three-membered ring containing two oxygen atoms and one boron atom) could potentially give this compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan ring and the dioxaborolane group. The boron atom in the dioxaborolane group would likely be in a trigonal planar geometry, while the furan ring would have a planar geometry due to its aromaticity .Chemical Reactions Analysis
Organoboronic compounds are known to undergo a variety of chemical reactions, including coupling reactions with halides or pseudohalides (Suzuki-Miyaura cross-coupling), oxidation to the corresponding alcohols, and conversion to other organometallic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the furan and dioxaborolane groups. For example, the compound would likely be stable under normal conditions, but could potentially undergo oxidation or other reactions under certain conditions .Applications De Recherche Scientifique
Synthesis and Crystal Structure Analysis
Research has demonstrated the use of 4,4,5,5-tetramethyl-2-(4-methylfuran-2-yl)-1,3,2-dioxaborolane in the synthesis and crystal structure analysis of various compounds. Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings using this compound and analyzed their structures using various techniques, including X-ray diffraction and density functional theory (DFT) (Huang et al., 2021). Additionally, Wu et al. (2021) synthesized and characterized compounds using similar methods, providing insight into their molecular structure and vibrational properties (Wu et al., 2021).
Application in Organic Synthesis
The compound has been used in organic synthesis to create novel derivatives with potential applications. For instance, Spencer et al. (2002) described the synthesis of derivatives with inhibitory activity against serine proteases (Spencer et al., 2002). Similarly, Das et al. (2015) synthesized pinacolylboronate-substituted stilbenes, potentially useful in the synthesis of boron-capped polyenes for applications such as LCD technology and as therapeutic agents for neurodegenerative diseases (Das et al., 2015).
Molecular Structure and Electrochemical Studies
Research also focuses on understanding the molecular structure and electrochemical properties of compounds derived from this dioxaborolane. Tanigawa et al. (2016) conducted electrochemical analyses on sulfur-containing organoboron compounds, revealing insights into their oxidation potential and anodic substitution reactions (Tanigawa et al., 2016). This underscores the compound's role in advancing knowledge in the field of electrochemistry.
Novel Applications in Material Science
Further applications extend to material science, where the compound is used in the synthesis of deeply colored polymers and nanoparticles. Fischer et al. (2013) utilized it in the production of heterodifunctional polyfluorenes, resulting in nanoparticles with bright fluorescence emission, significant for material science applications (Fischer et al., 2013).
Mécanisme D'action
It’s worth noting that “4,4,5,5-tetramethyl-2-(4-methylfuran-2-yl)-1,3,2-dioxaborolane” is a boric acid ester intermediate . Boric acid compounds are very important in the organic synthesis of drugs and are often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methylfuran-2-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-8-6-9(13-7-8)12-14-10(2,3)11(4,5)15-12/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODICCYCRSSGKSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242517-59-4 | |
| Record name | 4,4,5,5-tetramethyl-2-(4-methylfuran-2-yl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


